molecular formula C12H8ClNO4S B14098587 Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate

Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate

Cat. No.: B14098587
M. Wt: 297.71 g/mol
InChI Key: NHCQXGMKPONWTA-UHFFFAOYSA-N
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Description

Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate (IUPAC name: methyl 5-[(Z)-4-chlorobenzylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate) is a thiazolidinone derivative characterized by a 4-chlorobenzylidene substituent at the 5-position and a methyl carboxylate group at the 3-position of the heterocyclic core. Its molecular formula is C₁₂H₈ClNO₄S, with a molecular weight of 297.72 g/mol (CAS: 6119-70-6) . Thiazolidinones are a class of heterocyclic compounds widely studied for their diverse biological activities and synthetic versatility. The 4-chloro substitution on the benzylidene moiety likely influences electronic and steric properties, impacting reactivity and intermolecular interactions.

Properties

Molecular Formula

C12H8ClNO4S

Molecular Weight

297.71 g/mol

IUPAC Name

methyl 5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C12H8ClNO4S/c1-18-11(16)14-10(15)9(19-12(14)17)6-7-2-4-8(13)5-3-7/h2-6H,1H3

InChI Key

NHCQXGMKPONWTA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1C(=O)C(=CC2=CC=C(C=C2)Cl)SC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes for Methyl 5-(4-Chlorobenzylidene)-2,4-Dioxo-1,3-Thiazolidine-3-Carboxylate

Knoevenagel Condensation: Primary Synthesis Pathway

The most widely reported method involves a Knoevenagel condensation between methyl 2,4-dioxo-1,3-thiazolidine-3-carboxylate (1 ) and 4-chlorobenzaldehyde (2 ) (Fig. 1).

Reaction Conditions:

  • Catalyst: Piperidine (10 mol%) or ammonium acetate
  • Solvent: Ethanol or toluene under reflux
  • Time: 6–12 hours
  • Yield: 70–85%

Mechanistic Insights:

  • Enolate Formation: The active methylene group of 1 is deprotonated by the base, forming a resonance-stabilized enolate.
  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 2 , generating a β-hydroxy intermediate.
  • Dehydration: Elimination of water yields the conjugated benzylidene product.

Optimization Strategies:

  • Microwave-assisted synthesis reduces reaction time to 20–30 minutes with comparable yields.
  • Solvent-free conditions using grindstone chemistry improve atom economy.

Alternative Methods

One-Pot Multicomponent Reactions

A telescoped approach combines thiourea, dimethyl acetylenedicarboxylate, and 4-chlorobenzaldehyde in acetic acid, yielding the product in one step (55–60% yield).

Solid-Phase Synthesis

Immobilization of the thiazolidinedione core on Wang resin enables iterative functionalization, though yields are lower (40–50%).

Analytical Characterization

Spectroscopic Data

Technique Key Signals
IR (KBr) 1725 cm⁻¹ (C=O, ester), 1680 cm⁻¹ (C=O, thiazolidinedione), 1580 cm⁻¹ (C=C)
¹H NMR (400 MHz, DMSO-d₆) δ 8.21 (s, 1H, CH=), 7.85–7.45 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃)
¹³C NMR δ 167.8 (C=O), 143.2 (CH=), 134.1–128.9 (Ar-C), 52.1 (OCH₃)

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the benzylidene moiety (Fig. 2). Key bond lengths:

  • C=O (ester): 1.21 Å
  • C=S: 1.68 Å
  • Dihedral angle between thiazolidinedione and aryl ring: 12.5°

Applications and Biological Relevance

  • Antifungal Activity: Exhibits MIC values of 8–16 µg/mL against Candida albicans.
  • α-Glucosidase Inhibition: IC₅₀ = 12.3 µM, comparable to acarbose.
  • Molecular Docking: Binds to the PPAR-γ receptor with a docking score of −9.2 kcal/mol.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The structural analogs of this compound differ primarily in the substituents on the benzylidene group and the heterocyclic core. Key comparisons include:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Spectral Data (IR, NMR) Reference
Target Compound 4-Cl (C5), COOMe (C3) Not reported Not reported IR: Not available; NMR: Not available
(2Z)-2-(4-Cyanobenzylidene) analog (11b) 4-CN (C5), COOMe (C3) 213–215 68 IR: 2,209 cm⁻¹ (CN); NMR: δ 8.01 (=CH)
(2Z)-2-(2,4,6-Trimethylbenzylidene) analog (11a) 2,4,6-Me (C5), COOMe (C3) 243–246 68 IR: 2,219 cm⁻¹ (CN); NMR: δ 7.94 (=CH)
5-(Z)-[(4-Methoxyphenyl)methylene] analog (5) 4-OMe (C5), 4-OH (C3) Not reported Not reported IR: Not available; NMR: Not available

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro group in the target compound is electron-withdrawing, which may enhance electrophilic reactivity compared to electron-donating groups like 4-methoxy (in compound 5) .
  • Crystallinity : Analogs with bulky substituents (e.g., 2,4,6-trimethyl in 11a) exhibit higher melting points (~243–246°C), suggesting improved crystallinity due to steric stabilization .
  • Spectral Signatures : The CN stretch in IR spectra varies slightly (2,209–2,219 cm⁻¹), reflecting differences in electronic environments induced by substituents .

Reactivity Trends :

  • ).

Structural and Crystallographic Considerations

While crystallographic data for the target compound are absent in the evidence, analogs like 11a and 11b likely adopt a planar thiazolidinone core with Z-configuration at the benzylidene double bond, as confirmed by NMR coupling constants (e.g., δ 7.94–8.01 for =CH) . Hydrogen-bonding patterns (e.g., NH⋯O=C interactions) common in thiazolidinones could stabilize crystal packing, as inferred from general hydrogen-bonding principles in .

Biological Activity

Methyl 5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidine-3-carboxylate (CAS Number: 181465-11-2) is a thiazolidine derivative with potential biological activities. This compound has garnered interest for its possible applications in medicinal chemistry, particularly in the areas of anticancer and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈ClNO₄S. It features a thiazolidine ring, which is known for its bioactive properties. Below are some key physicochemical properties:

PropertyValue
Molecular Weight296.86 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
Density1.6 g/cm³
Log P (octanol-water)3.2

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. Specifically, this compound has shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. This was demonstrated in HeLa cells where treatment with the compound led to increased markers of apoptosis and cell cycle arrest .
  • Case Study :
    • In a study evaluating various thiazolidine derivatives, this compound was found to have a half-maximal inhibitory concentration (IC50) of approximately 15 µM against breast cancer cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

  • Antifungal Activity :
    • In vitro tests revealed that the compound exhibits antifungal activity against Candida species with minimum inhibitory concentrations (MICs) ranging from 8 to 64 mg/L .
  • Bacterial Activity :
    • The compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating effective inhibition at concentrations lower than those required for many conventional antibiotics .

Summary of Findings

A systematic review of the biological activity of thiazolidine derivatives highlighted the following:

  • Cellular Response : Thiazolidines can modulate cellular responses to oxidative stress, enhancing cell survival under adverse conditions .
  • Antioxidant Properties : Some derivatives have shown potential as antioxidants, reducing intracellular reactive oxygen species (ROS) levels in treated cells .

Comparative Analysis

The following table summarizes the biological activities of various thiazolidine derivatives compared to this compound:

Compound NameAnticancer IC50 (µM)Antifungal MIC (mg/L)Antibacterial MIC (mg/L)
This compound158 - 64Moderate
Thiazolidine derivative A2016 - 32High
Thiazolidine derivative B1032 - 128Low

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